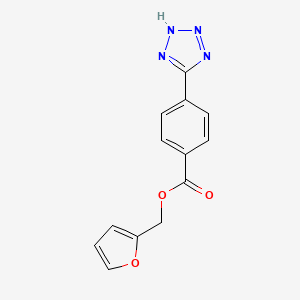![molecular formula C14H16O3 B12525525 (2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol CAS No. 868635-31-8](/img/structure/B12525525.png)
(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol is an organic compound characterized by the presence of a naphthalene ring attached to a propane-1,2-diol moiety via a methoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol typically involves the reaction of naphthalene derivatives with appropriate diol precursors. One common method includes the use of naphthalen-1-ylmethanol and epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield naphthalen-1-ylmethoxyacetone, while reduction of the naphthalene ring can produce tetrahydronaphthalen-1-ylmethoxypropane-1,2-diol.
Applications De Recherche Scientifique
(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol involves its interaction with specific molecular targets. The naphthalene ring can intercalate with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-3-[(Phenyl)methoxy]propane-1,2-diol: Similar structure but with a phenyl ring instead of a naphthalene ring.
(2R)-3-[(Benzyl)methoxy]propane-1,2-diol: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in (2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol imparts unique electronic and steric properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
868635-31-8 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
(2R)-3-(naphthalen-1-ylmethoxy)propane-1,2-diol |
InChI |
InChI=1S/C14H16O3/c15-8-13(16)10-17-9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13,15-16H,8-10H2/t13-/m1/s1 |
Clé InChI |
FWVQYIGNNATVQP-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2COC[C@@H](CO)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


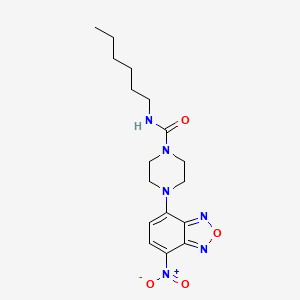
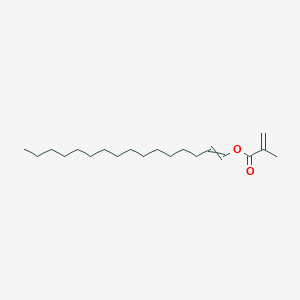
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
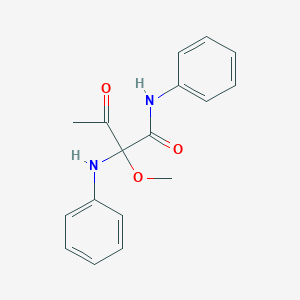

![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)
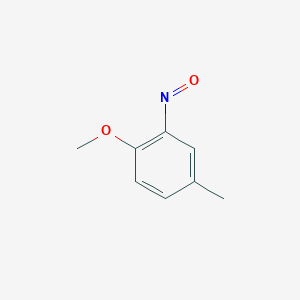
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
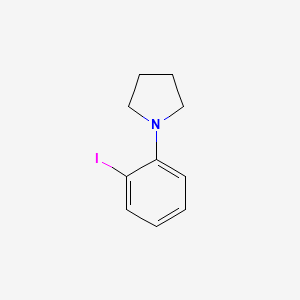



![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)
